Diethyl Phosphate-13C4 Sodium Salt
Overview
Description
Diethyl Phosphate-13C4 Sodium Salt is a stable isotope-labeled compound with the molecular formula 13C4H10NaO4P. It is a white to pale yellow crystalline substance that is soluble in water . This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed analysis and tracking in various chemical and biological processes .
Preparation Methods
The preparation of Diethyl Phosphate-13C4 Sodium Salt involves several steps:
Hydrogenation of Carbon-13 Methanol: The process begins with the hydrogenation of carbon-13 methanol.
Reaction with Phosphorus Chloride: The resulting methanol is then reacted with phosphorus chloride to form dimethyl phosphate-13C4.
Formation of this compound: Finally, the dimethyl phosphate-13C4 is reacted with ethanol and sodium chloride to produce this compound.
Chemical Reactions Analysis
Diethyl Phosphate-13C4 Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different phosphate derivatives.
Reduction: It can also be reduced, although this is less common.
Substitution: this compound can participate in substitution reactions, where one of its ethyl groups is replaced by another substituent.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Diethyl Phosphate-13C4 Sodium Salt is utilized in various scientific research fields:
Chemistry: It is used for isotopic labeling, which helps in tracing chemical pathways and understanding reaction mechanisms.
Biology: The compound aids in studying metabolic processes and enzyme activities by tracking the labeled phosphate group.
Medicine: It is used in pharmacokinetics to study drug metabolism and distribution.
Industry: This compound is employed in the synthesis of other chemicals and as a standard in analytical chemistry .
Mechanism of Action
The mechanism of action of Diethyl Phosphate-13C4 Sodium Salt involves its incorporation into biological molecules, allowing researchers to track its movement and transformation within biological systems. The labeled phosphate group can be monitored using various analytical techniques, providing insights into metabolic pathways and enzyme interactions .
Comparison with Similar Compounds
Diethyl Phosphate-13C4 Sodium Salt is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Diethyl Phosphate Sodium Salt: This compound lacks the isotopic labeling but has similar chemical properties.
Dimethyl Phosphate Sodium Salt: Another phosphate ester with different alkyl groups.
Ethyl Phosphate Sodium Salt: Contains only one ethyl group, making it less complex than this compound
This compound stands out due to its specific use in isotopic labeling, which provides a powerful tool for detailed scientific analysis.
Properties
IUPAC Name |
sodium;di(1,2-13C2)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1,4+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCVHDYRKMSBOJ-UJNKEPEOSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)([O-])OCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]OP(=O)([O-])O[13CH2][13CH3].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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